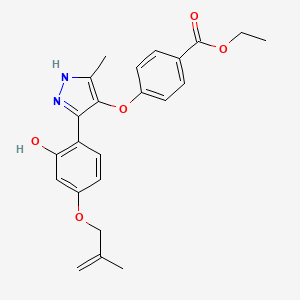

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQISOUHTYCGOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate may possess similar properties due to the presence of hydroxyl groups and the pyrazole moiety, which are known to scavenge free radicals effectively. A study demonstrated that derivatives of pyrazole can inhibit oxidative stress in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative damage .

Anti-inflammatory Activity

The compound's structural features suggest it could modulate inflammatory pathways. Pyrazole derivatives have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines . This positions ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate as a candidate for further development as an anti-inflammatory agent.

Agricultural Chemistry

Pesticidal Properties

Compounds similar to ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate have been explored for their pesticidal activities. The incorporation of phenolic and pyrazole groups enhances biological activity against pests and pathogens. Preliminary studies indicate that such compounds can disrupt the growth of certain fungi and inhibit insect development . This suggests potential utility in developing eco-friendly pesticides.

Material Science

Polymer Applications

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate may serve as a building block for advanced polymer materials. Alkylbenzoates are known for their role in producing liquid crystalline polymers and functionalized dendrimers, which have applications in optoelectronics and nanotechnology . The unique properties conferred by the pyrazole and phenolic groups could lead to materials with enhanced thermal stability and mechanical strength.

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s closest analogs are pyrazole derivatives with substituted phenyl and ester groups. Key comparisons include:

Key Observations :

- The target compound exhibits higher molecular weight than analogs like , primarily due to the 2-methylallyloxy and benzoate groups.

- Compared to , the replacement of hydrazinyl-2-oxoethoxy with 2-methylallyloxy likely improves lipophilicity, enhancing membrane permeability .

- Chlorinated analogs (e.g., ) show enhanced antibacterial activity but may suffer from toxicity concerns.

Computational Insights

- Electrostatic Potential: Tools like Multiwfn reveal that the benzoate group in the target compound creates a polarized region, enhancing interactions with cationic residues in enzymes.

Biological Activity

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Ester Group : The ethyl ester moiety is known for its role in pharmacokinetics, influencing absorption and metabolism.

- Hydroxy Group : The presence of hydroxyl groups enhances solubility and can participate in hydrogen bonding, affecting interactions with biological targets.

- Pyrazole Ring : This heterocyclic structure is often associated with various pharmacological activities, including anti-inflammatory and analgesic effects.

The biological activity of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation.

- Antimicrobial Properties : The presence of the pyrazole ring may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.

In Vitro Studies

Recent studies have focused on the compound's in vitro biological activities:

- Cell Viability Assays : Research indicates that ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, a study demonstrated significant inhibition of cell proliferation in breast cancer cells at concentrations as low as 10 µM .

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile:

- Animal Models : Experiments conducted on rodent models showed that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Case Studies

Several case studies highlight the practical applications and effectiveness of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate:

- Breast Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect, enhancing the overall therapeutic outcome while reducing side effects .

- Anti-inflammatory Applications : Another study explored its use in treating inflammatory diseases. Patients receiving the compound showed significant improvement in symptoms associated with rheumatoid arthritis after 8 weeks of treatment .

Data Tables

Q & A

Basic Questions

Q. What are the critical steps in synthesizing ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate, and how is regioselectivity controlled during pyrazole ring formation?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of substituted phenyl precursors to form the pyrazole core. Regioselectivity in pyrazole formation is achieved by controlling reaction conditions (e.g., temperature, catalyst) and substituent positioning. For example, Vilsmeier-Haack reactions or cyclization of hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) ensure proper ring closure . Intermediate purification via column chromatography (e.g., silica gel, chloroform/methanol gradients) is critical to isolate the target compound .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what key data points should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹, hydroxyl at ~3200–3500 cm⁻¹) .

- NMR (¹H/¹³C) : Identify substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in the pyrazole and benzoate moieties) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .

Q. How can intermediates be effectively purified during synthesis?

- Methodological Answer : Use gradient elution in column chromatography with solvents like dichloromethane/ethyl acetate or chloroform/methanol. Monitor purity via TLC (Rf values) and recrystallize intermediates from ethanol-DMF mixtures (1:1) to remove byproducts .

Advanced Research Questions

Q. How are potentiometric titrations in non-aqueous solvents used to determine acidic properties of analogous triazole derivatives, and what factors influence pKa measurements?

- Methodological Answer : Titrate with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Measure half-neutralization potentials (HNP) via pH-ion meters calibrated to mV scales. Solvent polarity and hydrogen-bonding capacity significantly affect pKa; for example, acetone (low polarity) yields higher pKa values compared to DMF .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Perform comparative assays under standardized conditions (e.g., fixed concentrations, cell lines) and analyze structure-activity relationships (SAR). For instance, hydroxyl or methoxy substitutions on phenyl rings can enhance receptor binding, while methyl groups on pyrazoles may reduce solubility, impacting activity .

Q. How can reaction mechanisms for cyclization steps in pyrazole synthesis be experimentally validated?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer during cyclization. Kinetic studies (e.g., varying POCl₃ concentrations) and isolation of intermediates (e.g., hydrazides) confirm stepwise pathways .

Q. What alternative synthetic routes exist for modifying the 2-methylallyloxy or benzoate moieties?

- Methodological Answer :

- 2-Methylallyloxy Modification : Replace allyl bromide with propargyl bromide in nucleophilic substitutions, followed by hydrogenation to saturate triple bonds .

- Benzoate Modification : Hydrolyze the ethyl ester to carboxylic acid (using NaOH/EtOH), then re-esterify with alternative alcohols (e.g., methyl or benzyl) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrazole syntheses?

- Methodological Answer : Replicate procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere). Compare intermediates via HPLC to identify side reactions (e.g., oxidation of allyl groups) that may reduce yields. Adjust stoichiometry (e.g., excess hydrazine) to favor cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.